![molecular formula C12H17N3O2S B14157890 1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea CAS No. 351441-13-9](/img/structure/B14157890.png)
1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea is a synthetic organic compound that belongs to the class of thiourea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea typically involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methylthiourea under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; temperatures ranging from 0°C to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from -10°C to room temperature.
Substitution: Nucleophiles such as amines or alkyl halides; solvents like acetonitrile or dimethylformamide; temperatures ranging from room temperature to reflux.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s pharmacological properties are being explored for therapeutic applications, including the treatment of infectious diseases and cancer.
Industry: It is used in the development of agrochemicals, dyes, and polymers due to its versatile chemical reactivity.
Mécanisme D'action
The mechanism of action of 1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-[[2-(4-Methoxyphenyl)acetyl]amino]-3-methylthiourea
- 1-[[2-(4-Chlorophenyl)acetyl]amino]-3-methylthiourea
- 1-[[2-(4-Fluorophenyl)acetyl]amino]-3-methylthiourea
Comparison: 1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, affecting its efficacy and safety profile in various applications.
Propriétés
Numéro CAS |
351441-13-9 |
|---|---|
Formule moléculaire |
C12H17N3O2S |
Poids moléculaire |
267.35 g/mol |
Nom IUPAC |
1-[[2-(4-ethoxyphenyl)acetyl]amino]-3-methylthiourea |
InChI |
InChI=1S/C12H17N3O2S/c1-3-17-10-6-4-9(5-7-10)8-11(16)14-15-12(18)13-2/h4-7H,3,8H2,1-2H3,(H,14,16)(H2,13,15,18) |
Clé InChI |
LUACZKMWOVEXPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(=O)NNC(=S)NC |
Solubilité |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(3-methylthiophen-2-yl)methylidene]-4-(pyridin-2-yl)piperazin-1-amine](/img/structure/B14157807.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14157810.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14157812.png)
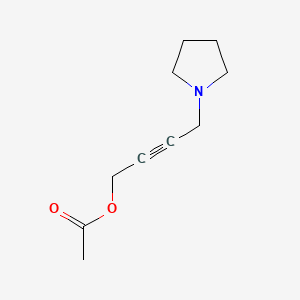
![3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine](/img/structure/B14157821.png)
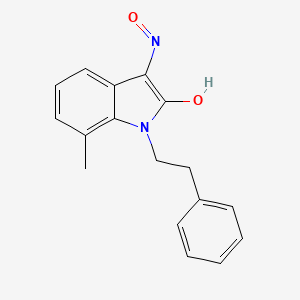
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
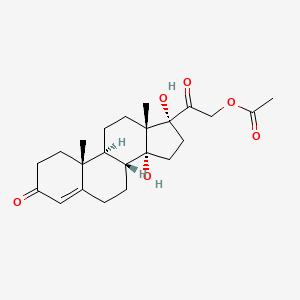
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)
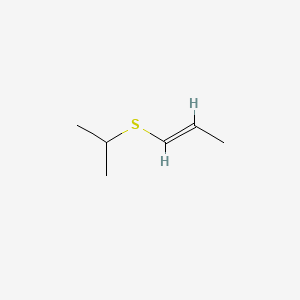
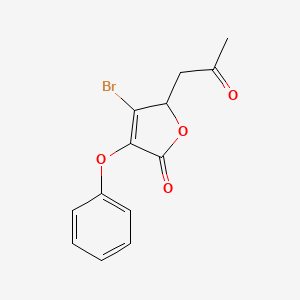
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)

